1,4-Diaminobutane dihydrochloride
Description
Significance within Polyamine Biological Systems
Polyamines, such as 1,4-diaminobutane (B46682) (putrescine), spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for cellular function and proliferation. nih.gov 1,4-Diaminobutane dihydrochloride (B599025) serves as a direct precursor to the synthesis of higher polyamines, spermidine and spermine, playing a crucial role in the intricate network of polyamine metabolism. sigmaaldrich.comsigmaaldrich.com The concentration of these amines and their biosynthetic enzymes is closely correlated with the rate of cell growth, often increasing concurrently with or even preceding the synthesis of DNA, RNA, and proteins. nih.gov
The regulation of polyamine levels is critical for normal cellular processes. In animal cells, the enzyme ornithine decarboxylase (ODC), which is involved in the production of putrescine, exhibits a remarkably rapid turnover rate, allowing for swift adjustments in polyamine levels in response to various growth stimuli. nih.gov Polyamines have a strong affinity for nucleic acids, stabilizing their secondary structure and are found associated with DNA in bacteriophages. nih.gov They have been shown to stimulate both DNA and RNA biosynthesis in vitro. nih.gov Furthermore, polyamines are known to stimulate protein synthesis and stabilize cellular membranes. nih.gov
Recent research has highlighted the potential of putrescine supplementation to inhibit the growth of cancer-promoting bacteria in the gut, thereby reducing inflammation and colon cancer development. nih.gov Studies using colon cancer cell lines have shown that exogenous putrescine can stimulate tumor cell growth, an effect attributed to the putrescine molecule itself rather than its conversion to higher polyamines. nih.gov
Overview of Diverse Chemical and Biological Research Applications
The utility of 1,4-diaminobutane dihydrochloride extends across various scientific disciplines, from biochemistry and molecular biology to polymer chemistry and agriculture.
Biochemical and Cell Culture Research:
In biochemical research, this compound is a fundamental component in the study of polyamine metabolism and its role in cellular functions. chemimpex.com It is widely used in cell culture media to promote cell proliferation and differentiation, with particular significance in stem cell research. chemicalbook.comchemimpex.com For instance, it has been used as a component of a hormone mix to supplement Dulbecco's modified eagle medium (DMEM) for studying its effects on neural stem cells and for culturing endometrial cancer cells. sigmaaldrich.com The compound's ability to act as a growth factor and stabilize cellular structures makes it invaluable in these applications. chemimpex.com
Chemical Synthesis and Polymer Chemistry:
In the realm of chemical synthesis, this compound serves as a versatile building block for the synthesis of organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.comchemimpex.com Its basic nature, owing to the presence of amino groups, allows it to form salts with strong acids, a property often exploited in medicinal and biochemical applications. chemicalbook.com In polymer chemistry, it functions as a cross-linking agent, contributing to the formation of polymers with enhanced mechanical properties. chemicalbook.com
Research Applications in Disease and Agriculture:
The compound is instrumental in pharmaceutical development, particularly in the synthesis of drugs targeting diseases like cancer, where polyamine metabolism is often dysregulated. chemimpex.comchemimpex.com Its role in cellular signaling pathways is a key area of investigation for therapeutic interventions. chemimpex.com In agricultural research, 1,4-diaminobutane is known to influence plant root system development and can be used to promote root growth and improve stress tolerance in crops. chemimpex.comhimedialabs.com
Analytical and Diagnostic Applications:
This compound is also utilized as a standard in analytical techniques like high-performance liquid chromatography (HPLC) for the quantification of bioactive amines. sigmaaldrich.com Furthermore, it has applications in food safety testing, where it can serve as a marker for spoilage. chemimpex.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Putrescine dihydrochloride, 1,4-Butanediamine dihydrochloride, Tetramethylenediamine dihydrochloride | chemimpex.comhimedialabs.combio-world.com |
| Molecular Formula | C4H12N2·2HCl | chemimpex.com |
| Molecular Weight | 161.07 g/mol | chemicalbook.com |
| Appearance | White crystalline powder | chemimpex.com |
| Melting Point | ~280°C | chemicalbook.com |
| Solubility in Water | Highly soluble | chemicalbook.com |
| CAS Number | 333-93-7 | chemimpex.com |
Table 2: Research Applications of this compound
| Research Area | Specific Application | Key Findings/Observations | Reference(s) |
| Polyamine Biology | Precursor for spermidine and spermine synthesis | Essential for cell growth and proliferation; levels correlate with DNA, RNA, and protein synthesis. | nih.govsigmaaldrich.comsigmaaldrich.com |
| Cancer Research | Study of polyamine metabolism in cancer cells | Exogenous putrescine can stimulate colon tumor cell growth. Supplementation may inhibit cancer-promoting gut bacteria. | chemimpex.comnih.govnih.gov |
| Cell Culture | Supplement in cell culture media | Promotes cell proliferation and differentiation, particularly for stem cells and cancer cell lines. | chemicalbook.comchemimpex.comsigmaaldrich.com |
| Chemical Synthesis | Building block for organic compounds | Used in the synthesis of pharmaceuticals and agrochemicals. | chemicalbook.comchemimpex.com |
| Polymer Chemistry | Cross-linking agent | Improves mechanical properties of polymers. | chemicalbook.com |
| Agriculture | Plant growth regulation | Influences root development and enhances stress tolerance in crops. | chemimpex.comhimedialabs.com |
| Analytical Chemistry | Standard for HPLC | Used for the quantification of bioactive amines. | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCODXIQWIHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059824 | |
| Record name | 1,4-Diaminobutane dihydrochloride | |
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Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Putrescine dihydrochloride | |
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CAS No. |
333-93-7 | |
| Record name | Putrescine dihydrochloride | |
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| Record name | 1,4-Butanediamine, hydrochloride (1:2) | |
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| Record name | 1,4-Diaminobutane dihydrochloride | |
| Source | EPA DSSTox | |
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| Record name | Tetramethylenediammonium dichloride | |
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| Record name | PUTRESCINE DIHYDROCHLORIDE | |
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Biosynthesis and Metabolic Intermediacy of 1,4 Diaminobutane Putrescine
Ornithine Decarboxylase Pathway and Endogenous Production of Putrescine
The primary route for the de novo synthesis of putrescine in mammalian cells is through the decarboxylation of the amino acid L-ornithine. nih.govembopress.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), which is a pivotal and highly regulated enzyme in the polyamine biosynthetic pathway. nih.govnih.gov The activity of ODC is often considered the rate-limiting step in polyamine synthesis, highlighting its importance in controlling the intracellular levels of putrescine. nih.govresearchgate.net
The synthesis of 1,4-diaminobutane (B46682) requires cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP) and NADPH. mdpi.com In microorganisms like E. coli, the enhancement of these cofactors has been shown to increase the production of 1,4-diaminobutane. mdpi.com While alternative pathways for putrescine synthesis, such as the one involving arginine decarboxylase (ADC), exist in non-mammalian organisms, the ornithine decarboxylase pathway remains the established route for endogenous putrescine production in mammals. nih.gov
Role as a Precursor in the Synthesis of Higher Polyamines (Spermidine and Spermine)
Putrescine serves as the essential precursor for the synthesis of the higher polyamines, spermidine (B129725) and spermine (B22157), which are crucial for a multitude of cellular functions. researchgate.netpsu.edunih.gov The conversion of putrescine to spermidine involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). researchgate.netpsu.edu This reaction is catalyzed by the enzyme spermidine synthase. researchgate.net
Regulatory Mechanisms of Intracellular Polyamine Homeostasis
The intracellular concentrations of polyamines, including putrescine, are meticulously controlled through a complex network of synthesis, catabolism, and transport mechanisms to ensure cellular homeostasis. nih.govnih.govresearchgate.net
Enzyme Regulation and Polyamine Metabolism Modulation
The regulation of polyamine metabolism is largely centered on controlling the key biosynthetic enzymes, particularly ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). nih.govportlandpress.com ODC activity is subject to rapid turnover and is regulated at multiple levels, including transcription, translation, and degradation. nih.govnih.gov
A key regulatory protein in this process is antizyme (OAZ). embopress.orgnih.gov Elevated levels of polyamines induce a ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the antizyme protein. embopress.org Antizyme then binds to ODC, inhibiting its activity and targeting it for degradation by the proteasome in an ubiquitin-independent manner. embopress.orgnih.gov This feedback loop ensures that as polyamine levels rise, the production of putrescine is downregulated.
Furthermore, the catabolism of polyamines is also a crucial aspect of homeostasis. nih.gov The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a rate-limiting role in the catabolic pathway by acetylating spermidine and spermine, which can then be either exported from the cell or oxidized by polyamine oxidase (PAO). nih.govportlandpress.com
Interplay with S-Adenosylmethionine Decarboxylase
S-adenosylmethionine decarboxylase (AdoMetDC) is another critical enzyme in the polyamine biosynthetic pathway, responsible for producing the aminopropyl group donor, decarboxylated S-adenosylmethionine (dcSAM), required for the synthesis of spermidine and spermine. nih.govnih.gov The activity of AdoMetDC is allosterically activated by putrescine. nih.gov This means that an increase in the concentration of putrescine enhances the activity of AdoMetDC, thereby promoting the synthesis of the higher polyamines.
This interplay creates a coordinated regulation of the pathway. When putrescine levels are high, it not only serves as a substrate for spermidine synthase but also stimulates the production of the other necessary substrate, dcSAM. Research has shown that putrescine accelerates the conversion of the AdoMetDC proenzyme into its active form. nih.gov This ensures an efficient flow through the biosynthetic pathway, converting putrescine into the functionally essential higher polyamines.
Table 1: Key Enzymes in Putrescine Biosynthesis and Metabolism
| Enzyme | Function | Regulatory Notes |
|---|---|---|
| Ornithine Decarboxylase (ODC) | Catalyzes the conversion of ornithine to putrescine. nih.govresearchgate.net | Rate-limiting enzyme; regulated by antizyme-mediated degradation. embopress.orgnih.gov |
| S-adenosylmethionine decarboxylase (AdoMetDC) | Produces decarboxylated S-adenosylmethionine (dcSAM) for spermidine and spermine synthesis. nih.govnih.gov | Allosterically activated by putrescine. nih.gov |
| Spermidine Synthase | Transfers an aminopropyl group from dcSAM to putrescine to form spermidine. researchgate.net | Utilizes putrescine as a direct substrate. |
| Spermine Synthase | Transfers an aminopropyl group from dcSAM to spermidine to form spermine. researchgate.net | Dependent on the initial synthesis of putrescine and spermidine. |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Rate-limiting enzyme in polyamine catabolism. portlandpress.com | Acetylates spermidine and spermine for degradation or export. nih.gov |
Cellular and Molecular Biological Functions
Interactions with Cellular Macromolecules and Structures
The polycationic nature of 1,4-diaminobutane (B46682) at physiological pH dictates its strong electrostatic interactions with anionic macromolecules, most notably nucleic acids and certain proteins, which is fundamental to many of its biological roles. frontiersin.org
1,4-Diaminobutane, as a polyamine, has a significant affinity for nucleic acids. nih.govnih.gov This interaction is primarily driven by the electrostatic attraction between its positively charged amino groups and the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.govacs.org While this binding is largely non-specific in terms of sequence, it has profound consequences for nucleic acid structure and stability. nih.gov Polyamines are known to stabilize various DNA conformations, including unusual structures like A-DNA and Z-DNA, and promote DNA condensation and aggregation. frontiersin.orgnih.govnih.gov
Studies comparing different polyamines have shown that putrescine is less potent than the higher polyamines, spermidine (B129725) and spermine (B22157), in neutralizing the negative charge of the DNA phosphate backbone. nih.govoup.com For instance, NMR studies have revealed that while spermidine and spermine can displace nearly all sodium ions from DNA, diamines like putrescine neutralize only about half of the DNA phosphates. oup.com Research has also indicated that putrescine can covalently react with abasic (apurinic/apyrimidinic) sites, which are common forms of DNA damage. acs.org
| Target Nucleic Acid Structure | Observed Effect of Putrescine/Polyamines | Reference |
| Double-Stranded DNA | Electrostatic binding to phosphate backbone, causing condensation and stabilization. | nih.govnih.gov |
| Z-DNA | Promotes and stabilizes this left-handed DNA conformation. | frontiersin.orgnih.gov |
| Apurinic/Apyrimidinic (AP) Sites | Can form covalent adducts, potentially interfering with DNA replication and repair. | acs.org |
| i-Motif DNA | Binds weakly compared to its interaction with double-stranded DNA, with little effect on stability. | acs.org |
| RNA | Binds and stabilizes secondary structures; a large fraction of cellular polyamines are associated with RNA. | nih.govnih.gov |
Within the cell nucleus, a substantial portion of 1,4-diaminobutane and other polyamines are found associated with chromatin, the complex of DNA and proteins (primarily histones) that forms chromosomes. nih.govbiorxiv.org These interactions are crucial for modulating chromatin structure and function. Polyamines contribute to the compaction of chromatin, and their depletion can lead to a more open and accessible chromatin structure, as evidenced by increased sensitivity to nuclease digestion. nih.govnih.govbiorxiv.org
Recent findings suggest a sophisticated mechanism where polyamines interact with the DNA wrapped around the nucleosome core. This interaction can displace the histone tails from the DNA, increasing their accessibility to histone-modifying enzymes. biorxiv.orgbiorxiv.org This positions polyamines as key regulators of the epigenetic landscape. Furthermore, polyamines can directly influence the activity of DNA-binding proteins, enhancing the binding of some transcription factors while inhibiting others, thereby modulating their regulatory activity. nih.gov They have also been shown to provide a radioprotective effect on chromatin, being particularly effective against the formation of DNA-protein crosslinks. researcher.life
Modulation of Gene Expression and Translational Processes
1,4-Diaminobutane is a critical regulator of gene expression, exerting its influence at both the transcriptional and translational levels. Its role in modulating chromatin structure is intrinsically linked to the regulation of transcription. frontiersin.orgnih.gov By influencing the accessibility of DNA and the binding of transcription factors, polyamines can control which genes are turned on or off.
The impact of polyamines on protein synthesis (translation) is profound. They have been shown to stimulate the rate, fidelity, and efficiency of translation. nih.govnih.gov This stimulation can occur at both the initiation and elongation steps of the process. nih.govcapes.gov.br In cell-free translation systems, the addition of putrescine can increase amino acid incorporation by 3- to 5-fold and can alter the relative synthesis of different proteins to more accurately mimic the levels observed in living cells. nih.gov The stimulatory effect on protein synthesis follows a rank order of potency, with the higher polyamine spermine being more effective than spermidine, which in turn is more effective than putrescine. nih.gov
A key aspect of this regulation is the post-translational modification of the eukaryotic translation factor 5A (eIF5A), which requires the polyamine spermidine (a downstream product of putrescine) and is essential for the translation of proteins with specific amino acid motifs. nih.govresearchgate.net Polyamines are also involved in complex autoregulatory feedback loops; for example, high polyamine levels can induce a translational frameshift in the mRNA for antizyme, a protein that targets polyamine biosynthetic enzymes for degradation. nih.govnih.gov
Influence on Cell Proliferation, Growth, and Differentiation
The involvement of 1,4-diaminobutane in cell proliferation is one of its most well-established functions. Polyamines are absolutely required for cell growth, and their intracellular concentrations are tightly regulated in coordination with the cell cycle. portlandpress.comportlandpress.comnih.gov Levels of polyamine biosynthetic enzymes peak at the G1/S and S/G2 transitions, and depletion of polyamines leads to a slowdown or arrest of the cell cycle, most often affecting the S phase by impairing the rate of DNA replication. portlandpress.comportlandpress.comnih.gov
Putrescine has been demonstrated to actively promote the proliferation of various cell types. Studies on porcine trophectoderm cells showed that putrescine supplementation increases cell numbers in a dose-dependent manner. oup.com Similarly, it promotes the proliferation of human marrow-derived mesenchymal stem cells (MSCs). nih.gov
Beyond proliferation, 1,4-diaminobutane is a key modulator of cell differentiation. It plays a significant role in guiding the fate of stem cells. In human MSCs, exogenous polyamines, including putrescine, not only promote proliferation but also steer differentiation towards the osteogenic (bone-forming) lineage while simultaneously inhibiting adipogenic (fat-forming) differentiation. nih.govnih.gov This is achieved by up-regulating key osteogenic transcription factors like Runx2 and down-regulating adipogenic factors such as PPARγ. nih.govnih.gov Conversely, the depletion of polyamines can induce a state resembling terminal differentiation in some cell lines. biorxiv.orgbiorxiv.org
| Cell Type | Effect of Putrescine/Polyamines | Key Findings | Reference |
| General Eukaryotic Cells | Essential for cell cycle progression. | Depletion causes G1/S phase arrest and reduced DNA synthesis rate. | portlandpress.comportlandpress.comnih.gov |
| Human Mesenchymal Stem Cells (MSCs) | Promotes proliferation and osteogenic differentiation; inhibits adipogenic differentiation. | Increases expression of Runx2 and alkaline phosphatase activity. | nih.govnih.gov |
| Porcine Trophectoderm Cells | Stimulates proliferation and protein synthesis. | Effect is dose- and time-dependent. | oup.com |
| Fibroblast Cell Lines (e.g., 10T1/2) | Depletion induces a differentiated-like, spindly morphology and G1 arrest. | Polyamine loss leads to changes in chromatin accessibility associated with differentiation. | biorxiv.orgbiorxiv.org |
| Pyropia haitanensis (Red Algae) | Promotes the formation of conchosporangia (a reproductive structure). | The downstream polyamine spermine showed the strongest effect. | mdpi.com |
Role in Cell Signaling Pathways
1,4-Diaminobutane and its derivatives function as signaling molecules that can modulate the activity of crucial cellular pathways. One of the most direct examples is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. Putrescine binds to a specific polyamine modulatory site on the NMDA receptor, acting to potentiate the ion currents induced by glutamate binding. scientificlabs.com
In porcine placental cells, putrescine has been shown to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. oup.com This activation leads to the phosphorylation and activation of mTOR and its downstream effectors, p70S6K1 and 4EBP1, which are central regulators of protein synthesis and cell growth. oup.com
In plants, polyamines are integral components of stress signaling pathways, helping to maintain cellular homeostasis under adverse conditions like cold or drought. youtube.comoup.com They can modulate the levels of reactive oxygen species (ROS) and interact with other signaling pathways to coordinate a protective response. youtube.com
Contribution to Biological Membrane Stabilization
The cationic properties of 1,4-diaminobutane also enable it to interact with the negatively charged headgroups of phospholipids (B1166683) in cellular membranes. frontiersin.org This interaction can contribute to the stabilization of membrane structures. Early studies demonstrated that polyamines could protect oat leaf protoplasts from senescence-induced degradation and stabilize human erythrocyte membranes. nih.gov
In bacteria such as E. coli, putrescine can interact with the outer membrane, displacing divalent cations like magnesium and calcium that normally bridge lipopolysaccharide molecules. nih.gov This displacement by putrescine can, in this context, help to maintain and stabilize the outer membrane's structural integrity. nih.gov This membrane-stabilizing property is also thought to contribute to the enhanced tolerance of plants to stresses like cold, where maintaining membrane fluidity and integrity is critical for survival. oup.com
Neurobiological Activity and Receptor Interactions
1,4-Diaminobutane, also known as putrescine, is a biogenic amine that plays a significant role in the central nervous system. Its dihydrochloride (B599025) salt is a stable form often used in research. The neurobiological activities of this compound are multifaceted, involving direct interactions with neurotransmitter receptors and serving as a precursor for the synthesis of a major inhibitory neurotransmitter.
1,4-Diaminobutane dihydrochloride interacts with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the brain. nih.gov Biochemical and electrophysiological studies have revealed the existence of a specific polyamine modulatory site on the NMDA receptor complex, distinct from the binding sites for glutamate, glycine (B1666218), magnesium ions, and zinc. nih.gov 1,4-Diaminobutane binds to this site, influencing the receptor's function. scientificlabs.comsigmaaldrich.com While the endogenous polyamines spermine and spermidine act as agonists at this site, enhancing the binding of other ligands, putrescine's interaction is more complex and can have inhibitory effects on the binding of glutamate and glycine. nih.gov This interaction highlights the intricate regulation of NMDA receptor activity by endogenous molecules. The polyamine site represents a potential therapeutic target for conditions involving NMDA receptor dysregulation, such as ischemia-induced neurotoxicity and epilepsy. nih.gov
The binding of polyamines to the NMDA receptor directly impacts its ion channel function. 1,4-Diaminobutane has been shown to potentiate currents induced by NMDA. scientificlabs.comsigmaaldrich.comnih.gov This potentiation means that in the presence of 1,4-diaminobutane, the influx of ions through the NMDA receptor channel is enhanced when the receptor is activated by its primary agonists, glutamate and a co-agonist like glycine or D-serine. nih.gov This modulation of ion flow is a crucial aspect of synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govscienceopen.com However, the effect of putrescine can be complex, as some studies suggest that while spermine and spermidine enhance NMDA receptor function, high concentrations of putrescine can be inhibitory. nih.gov A subconvulsant dose of putrescine has been observed to potentiate the convulsant effects of NMDA, indicating a direct influence on NMDA receptor-mediated neuronal excitation. nih.gov
Table 1: Effects of Polyamines on NMDA Receptor Function
| Polyamine | Effect on NMDA Receptor | Reference |
|---|---|---|
| 1,4-Diaminobutane (Putrescine) | Binds to the polyamine modulatory site; can potentiate NMDA-induced currents but may also inhibit glutamate and glycine binding. scientificlabs.comsigmaaldrich.comnih.gov | scientificlabs.comsigmaaldrich.comnih.gov |
| Spermidine | Acts as a positive allosteric modulator, enhancing glutamate and glycine binding. | nih.gov |
| Spermine | Acts as a positive allosteric modulator, enhancing glutamate and glycine binding. | nih.gov |
Beyond its direct receptor interactions, 1,4-diaminobutane is a crucial precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. frontiersin.orgmdpi.com This conversion provides an alternative pathway for GABA production, distinct from the classical pathway involving the decarboxylation of glutamate. nih.govnih.gov In certain brain regions and cell types, such as astrocytes, the synthesis of GABA from putrescine is a significant metabolic route. frontiersin.orgbiorxiv.org
The conversion of putrescine to GABA involves a series of enzymatic steps. One pathway involves the enzyme diamine oxidase (DAO), which oxidizes putrescine to γ-aminobutyraldehyde. biorxiv.org This intermediate is then converted to GABA by aldehyde dehydrogenase. biorxiv.org Another pathway in astrocytes involves monoamine oxidase B (MAO-B). frontiersin.orgbiorxiv.org Studies have shown that a substantial portion of radiolabeled putrescine taken up by certain brain cells is converted into GABA. nih.gov This pathway is particularly important during early neurodevelopment and may play a role in pathological conditions where glutamate availability is compromised. nih.gov
Table 2: Pathways of GABA Synthesis
| Precursor | Key Enzyme(s) | Cell Type/Context | Reference |
|---|---|---|---|
| Glutamate | Glutamate Decarboxylase (GAD) | Neurons (classical pathway) | nih.gov |
| 1,4-Diaminobutane (Putrescine) | Diamine Oxidase (DAO), Aldehyde Dehydrogenase | Astrocytes, other tissues | biorxiv.org |
| 1,4-Diaminobutane (Putrescine) | Monoamine Oxidase B (MAO-B) | Astrocytes | frontiersin.orgbiorxiv.org |
Ecological and Environmental Biological Significance
Function as an Indicator of Pollution-Induced Stress in Higher Plants
The accumulation of polyamines, such as 1,4-diaminobutane (B46682) (putrescine), is a well-documented response in plants facing adverse environmental conditions. researchgate.net This response has positioned these nitrogenous compounds as key indicators of physiological stress, including that induced by pollution. researchgate.net When plants are subjected to stressors like high salinity, the internal balance of growth regulators is disrupted, leading to visible symptoms of stress and changes in biochemical markers.
High salt levels in the soil create osmotic stress, making it difficult for plants to absorb water, and can lead to the toxic accumulation of salt ions. nih.gov This situation triggers a cascade of stress responses, including the production of reactive oxygen species (ROS), which are damaging to cells. nih.gov The concentration of putrescine often changes significantly under these conditions, making it a measurable indicator of the stress level experienced by the plant.
Research on Zinnia flowers subjected to salt stress demonstrated that increasing salinity led to a higher salt stress index (SSI), a measure that correlates with symptoms like leaf scorching and reduced growth. nih.gov The application of putrescine was found to mitigate these effects, highlighting the compound's role in the stress response. The change in SSI serves as a quantifiable indicator of the environmental stress a plant is undergoing.
Table 1: Effect of 1,4-Diaminobutane (Putrescine) on Salt Stress Index (SSI) in Zinnia Flowers
| Salt Stress Level (mM) | Putrescine (PUT) Treatment (mM) | Salt Stress Index (SSI) Reduction (%) |
| 50 | 2 | 28% |
| 100 | 2 | 35% |
| This table is based on data from a study on Zinnia flowers, showing how putrescine treatment reduced the stress index under different salinity conditions. nih.gov |
Involvement in Plant Defense Mechanisms Against Environmental Stressors and Pathogens
Beyond being a stress indicator, 1,4-diaminobutane is actively involved in plant defense and tolerance mechanisms against a wide array of both abiotic (environmental) and biotic (pathogen-related) threats. nih.govresearchgate.net
Defense Against Environmental Stressors:
Environmental challenges such as salinity, drought, and extreme temperatures trigger an increase in endogenous putrescine levels in many plant species. nih.gov This accumulation is part of a broader strategy to protect the plant from damage. The mechanisms are multifaceted and include scavenging free radicals, maintaining cellular pH and ionic balance, and regulating the levels of other important plant hormones like abscisic acid. nih.govnih.gov
For instance, in wheat plants subjected to drought conditions, priming the grains with putrescine significantly enhanced the plants' ability to cope with water scarcity. mdpi.com Treated plants showed marked improvements in numerous growth parameters compared to untreated plants under the same drought stress. mdpi.com Similarly, studies on Brassica juncea seedlings exposed to high temperatures showed that the external application of putrescine helped mitigate heat-induced damage, such as the degradation of chlorophyll. mdpi.com
Table 2: Improvement in Wheat Growth under Drought Stress with 1 mM Putrescine Priming
| Growth Parameter | Percentage Increase Compared to Untreated Control |
| Plant Height | 38.8% |
| Root Length | 50.0% |
| Number of Leaves | 166.0% |
| Flag Leaf Area | 70.3% |
| Shoot Fresh Weight | 99.4% |
| Root Dry Weight | 210.0% |
| This table is adapted from research on wheat (Triticum aestivum L.) and illustrates the significant positive impact of putrescine on various growth metrics under water stress conditions. mdpi.com |
Defense Against Pathogens:
1,4-Diaminobutane is also a key player in the plant's immune response to pathogens. tandfonline.comnih.govtandfonline.com Its accumulation is observed during effector-triggered immunity (ETI), a specific and robust defense response. tandfonline.comnih.govtandfonline.com The application of putrescine can induce defense responses, such as the fortification of cell walls through callose deposition and the upregulation of genes associated with immunity. nih.gov
Research in Arabidopsis thaliana has shown that putrescine treatment leads to the accumulation of salicylic (B10762653) acid, a critical signaling molecule in plant defense, and enhances systemic defenses against virulent bacteria. tandfonline.comnih.govtandfonline.com This signaling is largely dependent on reactive oxygen species (ROS), indicating that putrescine helps to amplify the immune response through ROS production. nih.govtandfonline.com
Furthermore, 1,4-diaminobutane has demonstrated direct antifungal properties. In postharvest mango fruit, putrescine treatment not only delayed the onset of anthracnose, a disease caused by the fungus Colletotrichum gloeosporioides, but also limited the expansion of disease spots. nih.gov It was found to induce the production of ROS and cause severe lipid peroxidation in the fungal mycelia, leading to structural damage and leakage of essential cellular components from the pathogen. nih.gov
Advanced Synthetic Methodologies and Chemical Applications
Utilization as a Building Block in Organic Compound Synthesis
The presence of two reactive amine functionalities allows 1,4-diaminobutane (B46682) dihydrochloride (B599025) to participate in a wide array of chemical transformations, serving as a cornerstone for the synthesis of diverse organic compounds. nih.govsigmaaldrich.com It is a key intermediate in the production of various molecules, from life-saving drugs to materials essential for modern technology. nih.govmdpi.com
Precursor in Pharmaceutical Drug Synthesis
1,4-Diaminobutane dihydrochloride serves as a crucial starting material in the synthesis of several pharmaceutical compounds. One notable example is the synthesis of agmatine (B1664431) sulfate. nih.govresearchgate.net Agmatine, a metabolite of arginine, has shown potential as a neuroprotective agent and is being explored for various therapeutic applications, including as a drug detoxification agent. mdpi.comsigmaaldrich.com The synthesis involves the guanidination of 1,4-butanediamine, for which the dihydrochloride salt is a convenient precursor, followed by salt formation with sulfuric acid. nih.govresearchgate.net
Another significant application is in the synthesis of complex polyamine alkaloids, such as kukoamine bimesylate, which exhibit interesting biological activities. nih.gov The synthesis of these intricate natural product derivatives often utilizes this compound as a fundamental building block, highlighting its importance in medicinal chemistry. nih.gov
A patent also describes the preparation of cyanocobalamin-b-(4-aminobutyl)amide from 1,4-butanediamine dihydrochloride, indicating its utility in modifying complex biological molecules like vitamin B12.
Table 1: Examples of Pharmaceuticals Synthesized from this compound
| Pharmaceutical Compound | Therapeutic Area/Application | Synthetic Role of this compound |
| Agmatine Sulfate | Neuroprotection, Drug Detoxification | Key precursor for the guanidination reaction to form agmatine. nih.govresearchgate.net |
| Kukoamine Bimesylate | Spermine (B22157) Alkaloid (Biological Activity) | Fundamental building block in the total synthesis. nih.gov |
| Cyanocobalamin-b-(4-aminobutyl)amide | Vitamin B12 Derivative | Reactant for modification of the cyanocobalamin (B1173554) molecule. |
Intermediate in Agrochemical Production
The application of 1,4-diaminobutane extends to the agrochemical industry, where it is a component in the synthesis of various active compounds. researchgate.nettargetmol.com While specific commercial agrochemical products derived directly from this compound are not extensively detailed in readily available literature, its role as a building block is acknowledged. researchgate.net Research has shown that putrescine (1,4-diaminobutane) itself can enhance the antifungal activity in postharvest fruits like mangoes against pathogens such as Colletotrichum gloeosporioides. nih.goveuropa.eu This effect is attributed to both direct fungicidal action and the induction of resistance mechanisms in the fruit. nih.goveuropa.eu
Furthermore, the EU Pesticides Database lists 1,4-diaminobutane (putrescine) as a substance, indicating its relevance and monitoring within the agricultural sector. frac.info The structural motif of diamines is present in various fungicides and herbicides. For instance, some fungicides act as sterol biosynthesis inhibitors (SBIs), and while many are azoles, the broader class includes amines. bayer.usresearchgate.net The development of novel diamide (B1670390) compounds with fungicidal and insecticidal activities is also an active area of research, suggesting the potential for 1,4-diaminobutane to be incorporated into new agrochemical structures. google.com
Application in Polymer Chemistry as a Cross-linking Agent
In the realm of polymer chemistry, this compound is a valuable cross-linking agent. nih.gov Its two amine groups can react with suitable functional groups on polymer chains, such as epoxides or carboxylic acids, to form a three-dimensional network structure. This cross-linking significantly influences the polymer's properties. nih.govanqore.com
Formation of Polymers with Modified Mechanical Properties
The introduction of cross-links using 1,4-diaminobutane can lead to substantial improvements in the mechanical properties of polymers. nih.gov For instance, it can be used as a bio-binder to replace conventional, often more toxic, curing agents in epoxy resins. europa.eu Molecular dynamics simulations have shown that using 1,4-diaminobutane as a hardener in epoxy systems can yield promising mechanical properties, comparable to conventional systems. europa.eu
Table 2: Impact of 1,4-Diaminobutane as a Monomer on Polymer Properties
| Polymer System | Role of 1,4-Diaminobutane | Resulting Property Modification |
| Epoxy Resin | Curing Agent/Bio-binder | Promising mechanical properties, comparable to conventional systems. europa.eu |
| Polyamide 46 (PA46) | Monomer (with adipic acid) | High-temperature resistance, excellent mechanical strength. chemicalbook.com |
| Poly(butylene furanamide) (PA4F) | Monomer (with 2,5-furandicarboxylic acid) | High tensile strength and high glass transition temperature. researchgate.net |
| Poly(methyl methacrylate) (PMMA) | Cross-linking Agent | Improved resistance to solvents and crazing. anqore.com |
Development of Quaternized Diaminobutane Polymers
Quaternary ammonium (B1175870) compounds (QACs) are known for their antimicrobial properties. researchgate.netwikipedia.org The synthesis of polymers containing quaternary ammonium groups derived from 1,4-diaminobutane is an area of interest for creating materials with inherent biocidal activity. The process typically involves the quaternization of the amine groups in the polymer backbone or the polymerization of monomers already containing a quaternary ammonium group.
While direct examples of polymerizing quaternized 1,4-diaminobutane are not abundant in the literature, the synthesis of bis-quaternary ammonium compounds from diamines is a known strategy. For example, research on dental restorative resins has explored the synthesis of bis-quaternary ammonium dimethacrylate derivatives. Although not starting directly from 1,4-diaminobutane, this demonstrates the principle of creating polymers with multiple quaternary centers. The synthesis of main-chain chiral quaternary ammonium polymers has also been achieved through the quaternization polymerization of a cinchonidine (B190817) dimer with dihalides, showcasing a method where quaternization is integral to the polymerization process itself. europa.eu Furthermore, studies on the quaternization of natural products containing polyamine scaffolds, like ianthelliformisamine C, to create novel QACs highlight the chemical feasibility of such transformations.
Synthesis of Complex Polyamine Derivatives and Analogs
This compound is a fundamental precursor for the synthesis of more complex polyamines and their analogs, which are crucial in various biological studies and as potential therapeutic agents. bayer.us The synthesis of these derivatives often involves regioselective protection of the amine groups, followed by alkylation or acylation to build up the polyamine chain.
A significant class of complex polyamine derivatives is macrocyclic polyamines. These molecules have unique cavity structures that can complex with various ions and molecules, making them useful as catalysts, sensors, and in medical imaging. google.com The synthesis of macrocycles like 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) can be achieved through multi-step processes that may conceptually start from building blocks like 1,3-diaminopropane (B46017), which is structurally related to the fragmentation of larger polyamines. google.com While direct, high-yield cyclization of 1,4-diaminobutane itself is challenging, its incorporation into larger, more complex acyclic and cyclic structures is a key strategy in polyamine chemistry. For instance, the reaction of a disulfonate with a protected diamine is a common method for creating macrocyclic polyamines. google.com
Preparation of Spermine Alkaloid Derivatives
Spermine and spermidine (B129725) alkaloids are a class of natural products characterized by a polyamine backbone. arabjchem.org These compounds are biosynthesized in organisms from precursors like putrescine (1,4-diaminobutane). arabjchem.orgpsu.edu Synthetic chemists have utilized this compound as a key starting material to access these complex structures.
The synthesis of other polyamine derivatives often involves protecting-group strategies to selectively modify the different amino groups within the 1,4-diaminobutane framework. For instance, mono-Boc-protected 1,4-diaminobutane can react with acrylonitrile (B1666552) in high yields (94%) on a large scale (2.2 kg), showcasing the efficiency of such reactions. researchgate.net
Design and Evaluation of N-Alkyldiamine Inhibitors
The modification of the 1,4-diaminobutane structure has been explored in the design of enzyme inhibitors. The introduction of alkyl groups on the nitrogen atoms can lead to compounds with specific biological activities.
Research into the oxidation of a series of para-substituted N,N'-dibenzyl-1,4-diaminobutanes by a flavoprotein polyamine oxidase from mice has provided insights into the mechanism of amine oxidation. nih.gov The kinetic parameters for the oxidation of N,N'-dibenzyl-1,4-diaminobutane were determined, with a Kₘ value of 15 ± 2 μM and a kcat/Kₘ of 0.054 ± 0.004 μM⁻¹s⁻¹. nih.gov These studies help in understanding how modifications to the 1,4-diaminobutane core affect its interaction with enzymes.
The synthesis of these N,N'-dibenzyl-1,4-butanediamine derivatives is typically achieved through reductive amination, followed by precipitation as the dihydrochloride salt. nih.gov For example, the reaction of 1,4-diaminobutane with the appropriate benzaldehyde (B42025) and a reducing agent, followed by the addition of concentrated HCl, yields the desired N,N'-dibenzyl-1,4-butanediamine dihydrochloride. nih.gov
Chemical Modification of Nanomaterials and Surface Functionalization
The amine groups of this compound make it a suitable agent for the surface functionalization of various nanomaterials. This modification can alter the material's properties, such as dispersibility and surface chemistry.
Surface Modification of Multi-Walled Carbon Nanotubes
Multi-walled carbon nanotubes (MWCNTs) often suffer from agglomeration, which limits their applications. tandfonline.com Surface modification can improve their dispersion and interaction with other materials. tandfonline.com
A method for modifying MWCNTs involves heating them at reflux with this compound. tandfonline.com In one study, this treatment was carried out for 12 and 24 hours. tandfonline.com Analysis using techniques such as Fourier-transform infrared spectroscopy (FTIR), energy-dispersive X-ray spectroscopy (EDS), and X-ray photoelectron spectroscopy (XPS) confirmed the presence of nitrogen on the MWCNT surface after the 24-hour treatment, with a maximum nitrogen content of 2.72% determined by XPS. tandfonline.com Thermogravimetric analysis (TGA) indicated that the modification led to a lower thermal stability of the nanotubes, with a weight loss of 30% starting at 189°C, attributed to the removal of the grafted organic groups. tandfonline.com The modified MWCNTs showed improved dispersion in various solvents like ethanol, chloroform, and acetone (B3395972) for up to 48 hours. tandfonline.com
The table below summarizes the key findings from the surface modification of MWCNTs with this compound.
| Parameter | Result |
| Modification Method | Heating at reflux with this compound |
| Treatment Time | 12 and 24 hours |
| Max. Nitrogen Content (XPS) | 2.72% (after 24 hours) |
| Thermal Stability (TGA) | Decreased, with 30% weight loss starting at 189°C |
| Dispersion | Homogeneously dispersed in various solvents for 48 hours |
This table presents data from a study on the surface modification of multi-walled carbon nanotubes. tandfonline.com
Adsorptive Applications in Nanocomposites
The functionalization of nanomaterials with this compound can also enhance their adsorptive properties. This is particularly relevant for environmental applications, such as the removal of pollutants from water.
In a recent study, non-woven fabrics were created from polymer nanocomposites of Nylon 6 and nanoclay (Cloisite 20A) that was modified with this compound. nih.gov This modification was performed by dispersing the nanoclay in an aqueous solution of this compound using ultrasonication. nih.gov The resulting nanocomposite fabrics exhibited significant adsorption capacities for toxins and dyes. nih.gov For example, the adsorption efficiency for inulin (B196767) was 75% for the fabric with 1.5% modified nanoclay. nih.gov The adsorption capacity for methylene (B1212753) blue and methyl orange remained above 90% even after four adsorption cycles. nih.gov
The table below details the adsorption performance of the Nylon 6/modified nanoclay nanocomposite fabrics.
| Adsorbate | Nanocomposite Composition | Adsorption Efficiency/Capacity |
| Inulin | Nylon 6/C20A 1.5% | 75% at 15 min |
| Methylene Blue | Nylon 6/C20A 1.5% and 2% | >90% after 4 cycles |
| Methyl Orange | Nylon 6/C20A 1.5% and 2% | >90% after 4 cycles |
This table showcases the adsorption capabilities of non-woven fabrics made from Nylon 6 and nanoclay modified with this compound. nih.gov
Biomedical and Pharmacological Research Directions
Component in Specialized Cell Culture Media for Stem Cell Cultivation
1,4-Diaminobutane (B46682) dihydrochloride (B599025), also known as putrescine dihydrochloride, is a key ingredient in the preparation of specialized cell culture media for the cultivation of stem cells. guidechem.comchemicalbook.com Its inclusion in these media formulations is significant for stem cell research, a field focused on understanding the unique ability of these cells to differentiate into various cell types. chemicalbook.com The compound helps create a conducive environment for the growth and maintenance of these specialized cells, thereby supporting advancements in scientific and medical applications. guidechem.comchemicalbook.com
The use of 1,4-diaminobutane dihydrochloride is documented in various cell culture protocols. For instance, it has been used as a component in a hormone mix supplemented to Dulbecco's modified eagle medium (DMEM) for studying neural stem cells. sigmaaldrich.com It is also sold as a cell culture-tested reagent, suitable for mammalian cell culture, and has been specifically used in F-12 + Glutamax medium for mouse ganglia and retinal ganglion cell cultures. sigmaaldrich.comsigmaaldrich.com The compound's role as a precursor to spermidine (B129725) and its ability to act as a growth factor are crucial for cell division, making it a valuable component in media designed for robust stem cell proliferation and differentiation. himedialabs.comnih.gov Studies have shown that exogenous polyamines like putrescine can promote the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells. nih.gov
Exploration in Cancer Biology Research
The role of 1,4-diaminobutane, or putrescine, in cancer biology is a significant area of investigation, given that polyamine metabolism is often dysregulated in neoplastic cells.
Polyamines, including putrescine, are essential for cell growth and division, and their levels are often elevated in cancer cells. nih.govnih.gov Research indicates that putrescine interacts with key signaling pathways that control cell proliferation. One such pathway is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and metabolism. Studies in porcine trophectoderm cells have shown that putrescine can stimulate the mTOR signaling pathway, leading to increased protein synthesis and cell proliferation. oup.com This activation involves the phosphorylation of downstream targets of mTOR, such as p70S6K1 and 4EBP1. oup.com
Furthermore, polyamines have a high affinity for nucleic acids and are known to stabilize their secondary structure, which can have stimulatory effects on DNA and RNA biosynthesis in vitro. nih.gov The concentration of polyamines and the enzymes responsible for their synthesis tend to increase with an elevated rate of cell growth, often preceding or occurring simultaneously with increases in RNA, DNA, and protein levels. nih.gov This fundamental role in the machinery of cell replication places putrescine and its metabolic pathways at a critical juncture in cancer biology research.
The effect of exogenous 1,4-diaminobutane (putrescine) has been specifically studied in colon carcinoma cell lines. In one study using the CT-26 colon cancer cell line, which is derived from a tumor with high metastatic potential, exposure to putrescine led to a significant increase in intracellular free putrescine levels. nih.govresearchgate.net This increase was directly correlated with a statistically significant rise in DNA synthesis, a marker for cell proliferation. nih.govresearchgate.net Notably, this stimulation of colon tumor cell growth appeared to be attributable to the putrescine molecule itself, as there was no enhanced conversion into higher polyamines like spermidine and spermine (B22157). nih.gov
Recent research has further explored the impact of putrescine on colon cancer. One study found that putrescine supplementation could inhibit the growth of cancer-promoting bacteria in the gut, reduce inflammation, and consequently decrease colon cancer development in a mouse model. aacrjournals.orgnih.gov Conversely, other studies have highlighted that putrescine may contribute to Ca2+ channel remodeling in colorectal cancer, potentially inducing colon cancer cell proliferation and resistance to apoptosis. researchgate.net The table below summarizes findings from a study on the CT-26 cell line.
| Cell Line | Treatment | Observation | Reference |
| CT-26 (Colon Carcinoma) | Exposure to 100, 550, and 1000 µM putrescine for 24h | Statistically significant increase in DNA synthesis (cell proliferation). | nih.govresearchgate.net |
| CT-26 (Colon Carcinoma) | Exposure to putrescine | Intracellular free putrescine levels increased significantly. | nih.govresearchgate.net |
| CT-26 (Colon Carcinoma) | Exposure to putrescine | No significant differences in ODC enzymatic activity or ODC mRNA content were observed. | nih.gov |
This table presents selected findings and is not exhaustive.
Investigation of Neuropharmacological Activities
This compound has demonstrated notable neuropharmacological activities in preclinical research, particularly showing potential as both an antidepressant and an analgesic agent. targetmol.com
Studies in animal models have indicated that putrescine exhibits antidepressant-like effects. nih.gov In experiments using the mouse forced swimming test (FST) and the tail suspension test (TST), two standard models for predicting antidepressant activity, putrescine administration significantly reduced immobility time without affecting general locomotion. nih.gov This effect was observed with both intraperitoneal and intracerebroventricular injections. nih.gov The mechanism of this antidepressant-like action appears to be mediated through its interaction with the polyamine site on NMDA receptors. nih.gov The effect was completely blocked by an antagonist of this site, and a subeffective dose of putrescine showed a synergistic effect with another compound acting on this system. nih.gov These findings suggest a potential role for polyamines in the modulation of depression. nih.gov Animal models of depression are crucial tools in the discovery of new antidepressant treatments. nih.govnih.gov
The analgesic, or pain-relieving, properties of 1,4-diaminobutane have also been demonstrated in experimental settings. targetmol.com In studies using rats, intraperitoneally injected putrescine produced a dose-dependent analgesic effect in the hot plate test, a common method for assessing pain response to a thermal stimulus. nih.gov This analgesic effect was also achieved through intracerebroventricular injection, suggesting a central mechanism of action. nih.gov Interestingly, the analgesia was not reversed by naloxone, indicating that its mechanism is independent of opioid pathways. nih.gov Chronic administration led to the development of tolerance, a common feature of many analgesic drugs. nih.gov These results point to a potential role for polyamines in nociception and could open avenues for a new class of analgesic drugs. nih.gov Experimental pain models are widely used to evaluate the analgesic effects of compounds. nih.govpensoft.netnih.gov
The table below summarizes key findings from animal studies on the neuropharmacological effects of putrescine.
| Activity | Animal Model | Key Finding | Reference |
| Antidepressant | Mouse (Forced Swimming Test & Tail Suspension Test) | Significantly reduced immobility time, suggesting antidepressant-like effects. | nih.gov |
| Analgesic | Rat (Hot Plate Test) | Dose-dependent analgesic effect observed. | nih.gov |
This table presents selected findings and is not exhaustive.
Development of Polyamine Oxidase Inhibitors for Therapeutic Intervention
The catabolism of polyamines is mediated by two primary enzymes: spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX). uni.lu The upregulation of SMOX is associated with various inflammatory, ischemic, and excitotoxic states. mdpi.com The enzymatic action of SMOX and PAOX leads to the production of potentially toxic byproducts, including hydrogen peroxide and reactive aldehydes like 3-aminopropanal (B1211446) and 3-acetamidopropanal. uni.lu In conditions such as ischemic stroke, the accumulation of these byproducts contributes to cellular damage. mdpi.comnih.gov This has spurred research into inhibitors of these enzymes as a potential therapeutic strategy.
Targeting Spermine Oxidase (SMOX) and N1-Acetylpolyamine Oxidase (PAOX)
Derivatives of 1,4-diaminobutane have been designed and synthesized to act as inhibitors of polyamine oxidizing enzymes. uni.lu Specifically, long-chain alkyl derivatives have shown promise as competitive inhibitors of both PAOX and SMOX. Research has identified compounds such as N1-Nonyl-1,4-diaminobutane (C9-4) and N1-tridecyl-1,4-diaminobutane (C13-4) as potent inhibitors of these enzymes. uni.lunih.gov Their inhibitory activity has been found to be comparable to that of known irreversible inhibitors like N1,N4-bis(2,3-butadienyl)-1,4-butanediamine (MDL72527). uni.lu
The design of these inhibitors leverages the structural backbone of 1,4-diaminobutane, which was selected over other structures like 1,3-diaminopropane (B46017) to avoid the potential production of the toxic aldehyde acrolein through amine oxidase reactions. uni.lu In vitro studies have demonstrated that these synthetic derivatives can effectively compete with natural substrates to block the catalytic activity of both SMOX and PAOX. uni.lu
Table 1: Inhibitory Activity of 1,4-Diaminobutane Derivatives on Polyamine Oxidases
| Compound | Target Enzymes | Mode of Inhibition | Comparative Efficacy |
|---|---|---|---|
| N1-Nonyl-1,4-diaminobutane (C9-4) | PAOX and SMOX | Competitive | Comparable to MDL72527 uni.lu |
Potential in Ischemic Stroke Treatment
The neuroprotective potential of 1,4-diaminobutane-derived enzyme inhibitors has been investigated in preclinical models of ischemic stroke. uni.lunih.gov Acute ischemic stroke involves vascular occlusion that decreases brain perfusion, leading to a cascade of biochemical events that cause irreversible neuronal damage. explorationpub.com The inhibition of polyamine catabolism is a therapeutic strategy aimed at mitigating this damage. nih.gov
In a photochemically induced thrombosis (PIT) mouse model of ischemic stroke, the administration of N1-Nonyl-1,4-diaminobutane (C9-4) resulted in a significant decrease in brain infarct volumes. uni.lunih.gov This effect was observed with both intraperitoneal and intracerebroventricular administration. uni.lu Notably, C9-4 demonstrated a long therapeutic time window, providing neuroprotection for longer than 12 hours after the ischemic event. uni.lunih.gov Its efficacy was found to be more potent than equivalent doses of other inhibitors, including MDL72527 and N-benzylhydroxylamine. uni.lu In contrast, while N1-tridecyl-1,4-diaminobutane (C13-4) also showed protective effects, its efficacy was more limited, particularly after intraperitoneal administration, a difference potentially attributable to its higher lipophilicity (ClogP > 5). nih.gov These findings position N1-Nonyl-1,4-diaminobutane (C9-4) as a promising lead compound for developing drugs to treat ischemic stroke. uni.lunih.gov
Applications in Gene Delivery Systems
The cationic nature of polyamines and their ability to interact with nucleic acids make them attractive components for the development of non-viral gene delivery vectors. nih.gov 1,4-Diaminobutane, as a fundamental polyamine, has been incorporated into the core structure of dendritic polymers designed for this purpose. nih.gov
Formulation of Ternary Complexes for Gene Delivery
Researchers have successfully formulated ternary complexes for gene delivery using a poly(propyleneimine) (PPI) dendrimer that features a 1,4-diaminobutane (DAB) core. nih.gov This system is an example of a completely self-assembled gene carrier formed through noncovalent interactions. nih.gov The complex consists of three components:
Cationic Dendrimer (PPI-DAB): The dendrimer with its 1,4-diaminobutane core provides a positively charged scaffold.
DNA: The negatively charged phosphate (B84403) backbone of plasmid DNA interacts electrostatically with the cationic dendrimer.
Cucurbituril (B1219460) (CB): This macrocyclic cage compound acts as a "molecular bead," threading onto the dendrimer and binding with high affinity to the 1,4-diaminobutane moieties through multiple noncovalent interactions. nih.gov
The formation of this ternary complex allows for the efficient compaction of DNA into nanoparticles suitable for cellular uptake. Fluorescence studies have confirmed the quantitative binding of cucurbituril to the PPI-DAB dendrimer even after the complex is formed with DNA.
Development of Self-Assembled Gene Delivery Carriers
The ternary complex of PPI-DAB, DNA, and cucurbituril represents a sophisticated, self-assembled supramolecular system for gene delivery. The order in which the components are mixed influences the final characteristics of the nanoparticles. Dynamic light scattering analysis has shown that under optimal conditions, these complexes form particles with a unimodal size distribution, with diameters ranging from approximately 150 to 210 nanometers.
These self-assembled carriers have demonstrated high efficiency in transfecting mammalian cells. A significant advantage of this system is its relatively low cytotoxicity, a common challenge with polymeric gene vectors. The noncovalent assembly strategy offers a versatile platform where functional modules could be introduced by modifying the cucurbituril component, potentially enhancing targeting or other functionalities for advanced gene therapy applications.
Table 2: Properties of 1,4-Diaminobutane-Based Gene Delivery Complexes
| Carrier Component | Assembly Principle | Particle Size | Key Findings |
|---|
Analytical Techniques and Research Methodologies
Quantitative Analysis of Polyamines in Biological Samples
Accurate measurement of polyamines in biological matrices is critical for understanding their role in cellular processes like cell growth and differentiation. stanford.edu Polyamines are often upregulated in rapidly proliferating cells, such as cancer cells, making their quantification a key area of research. stanford.edu Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity.
In quantitative LC-MS/MS analysis, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis, including ion suppression effects in the mass spectrometer. nih.gov Isotopically labeled versions of the analyte of interest are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.
Deuterium-labeled 1,4-diaminobutane (B46682) (also known as putrescine), such as d8-Putrescine, serves as an ideal internal standard for the quantification of endogenous putrescine in biological samples like tissue homogenates. stanford.edunih.gov In a typical workflow, a known amount of the deuterated standard is spiked into the biological sample before preparation. stanford.edu During LC-MS/MS analysis, the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is used to calculate the precise concentration of the analyte. nih.gov This method ensures high accuracy and reproducibility, which is crucial for comparing polyamine levels in different biological states, for instance, between healthy and cancerous tissues. stanford.edu
A study focused on developing an LC-MS/MS assay to monitor polyamines in lung tissue utilized d8-Putrescine as the internal standard for putrescine. stanford.edu The method involved Selected Reaction Monitoring (SRM), a highly specific mass spectrometry technique.
Table 1: Example of Analytes and Internal Standards in Polyamine LC-MS/MS Analysis Data derived from a study on polyamine biosynthesis pathway metabolites. stanford.edu
| Analyte | Abbreviation | Internal Standard (IS) |
|---|---|---|
| Putrescine | PUT | d8-Putrescine |
| Arginine | ARG | ¹³C₆-¹⁵N₄-Arginine |
| Ornithine | ORN | d7-Ornithine |
| Spermidine (B129725) | SPD | d8-Spermidine |
| Spermine (B22157) | SPM | d20-Spermine |
Application of Deuterium-Labeled Analogues in Drug Development
Stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612), are invaluable tools in modern drug discovery and development. hwb.gov.in They are used extensively in studies of absorption, distribution, metabolism, and excretion (ADME). hwb.gov.in
Deuterium-labeled analogues of compounds like 1,4-diaminobutane are used as tracers to investigate the pharmacokinetic properties of drugs. nih.govnih.gov Pharmacokinetics describes how a drug moves through the body, which is a critical factor in determining its efficacy and safety. By replacing hydrogen atoms with deuterium atoms at specific, non-exchangeable positions on a molecule, researchers can create a version of the compound that is chemically identical in its biological interactions but distinguishable by mass spectrometry. hwb.gov.inresearchgate.net
This strategy is particularly useful for understanding a drug's metabolic fate. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference can lead to a "kinetic isotope effect," where the C-D bond is broken more slowly by metabolic enzymes, such as cytochrome P450s. nih.govnih.gov By administering a deuterated version of a drug, researchers can:
Trace Metabolic Pathways: Track the appearance of deuterated metabolites to understand how the drug is broken down. hwb.gov.in
Improve Pharmacokinetic Profiles: Strategically placing deuterium at sites of metabolic oxidation can slow down the drug's clearance from the body, potentially increasing its half-life and therapeutic effect. nih.govprinceton.edu
Assess Bioavailability: Co-administering a labeled intravenous dose with an unlabeled oral dose allows for precise measurement of absolute bioavailability.
The use of deuterium-labeled compounds as tracers provides a clear and quantitative picture of a drug's journey through the body, which is essential for successful drug development. nih.govnih.gov
Role in Peptide Synthesis Strategies
1,4-Diaminobutane dihydrochloride (B599025) derivatives are important reagents in the field of peptide chemistry, where they function as specialized building blocks or linkers. chemimpex.com
In order to be incorporated into a growing peptide chain in a controlled manner, the reactive amine groups of 1,4-diaminobutane must be temporarily protected. One of the most common and versatile protecting groups used in modern peptide synthesis is the fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.comyoutube.com
The compound mono-Fmoc-1,4-diaminobutane hydrochloride is a key building block that provides a four-carbon diamine spacer. chemimpex.comsigmaaldrich.com In this molecule, one of the amino groups is protected by the base-labile Fmoc group, while the other is free (or present as a hydrochloride salt) to be coupled to a solid support or another amino acid. The Fmoc group is stable to the coupling conditions but can be easily and cleanly removed with a mild base, such as piperidine (B6355638), allowing for the stepwise elongation of the peptide chain. youtube.comnih.gov This selective protection and deprotection strategy is the cornerstone of Fmoc-based solid-phase peptide synthesis. chemimpex.comyoutube.com
Solid-phase peptide synthesis (SPPS) is a technique that revolutionized the creation of synthetic peptides by building them on a solid polymer resin support. nih.govsigmaaldrich.comjabde.com This method simplifies the purification process, as excess reagents and byproducts can be washed away by filtration after each step. jabde.com
Fmoc-protected 1,4-diaminobutane is used in SPPS to introduce a flexible linker or to create non-standard peptide architectures. chemimpex.com The synthesis process generally involves:
Attachment: The free amino group of mono-Fmoc-1,4-diaminobutane can be attached to the solid-phase resin.
Fmoc Deprotection: The Fmoc group is removed from the now-attached diamine using a piperidine solution, exposing a free primary amine. youtube.com
Coupling: The next Fmoc-protected amino acid in the desired sequence is activated and coupled to the newly freed amine on the linker.
Iteration: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled on the 1,4-diaminobutane linker. nih.gov
Finally, the completed peptide is cleaved from the solid support. sigmaaldrich.com This application allows for the synthesis of peptides with specific spacing between functional domains or for the creation of cyclic peptides and other complex structures. chemimpex.comnih.gov
Future Research Directions and Emerging Areas
Unexplored Biological Pathways and Systemic Interactions
While the role of 1,4-diaminobutane (B46682) dihydrochloride (B599025), the salt form of putrescine, in polyamine metabolism is well-established, its influence on other biological pathways remains a fertile ground for investigation. Polyamines are known to be essential for cell growth and differentiation. chemimpex.comrpicorp.com Future research could delve into the intricate crosstalk between polyamine metabolism and other key cellular processes. For instance, the interaction between putrescine levels and signaling pathways that govern cell fate decisions, such as stem cell differentiation, warrants deeper exploration. chemicalbook.com Understanding how fluctuations in putrescine concentrations impact these pathways could provide novel insights into developmental biology and regenerative medicine. tcichemicals.com
Furthermore, the systemic effects of 1,4-diaminobutane dihydrochloride are not fully understood. While it is known to be a precursor for the synthesis of other polyamines like spermidine (B129725) and spermine (B22157), its broader interactions with various organ systems are an area ripe for discovery. mdpi.comresearchgate.net Investigating how systemically administered or endogenously produced putrescine influences neurological function, immune responses, and gut microbiota composition could reveal new therapeutic targets. For example, studies have suggested a link between putrescine and the regulation of biofilm formation in bacteria and have shown that putrescine supplementation can alter the gut microbiota composition. nih.govnih.gov
Novel Applications in Advanced Materials Science and Nanotechnology
The unique chemical properties of this compound make it a promising candidate for applications in materials science and nanotechnology. Its diamine structure allows it to act as a versatile building block or cross-linking agent in the synthesis of novel polymers and materials. chemicalbook.com Future research could focus on designing and synthesizing new polymers with tailored properties by incorporating this compound into their structures. These materials could find applications in areas such as drug delivery, tissue engineering, and advanced coatings.
In the realm of nanotechnology, this compound can be used to functionalize nanoparticles, altering their surface chemistry and enabling new functionalities. For instance, modifying nanoclay with this compound has been shown to enhance its adsorptive properties for removing toxins. sigmaaldrich.com Further research could explore the use of this compound-modified nanoparticles for targeted drug delivery, bio-imaging, and as catalysts in various chemical reactions. The development of nanocomposites incorporating this compound could lead to materials with enhanced mechanical, thermal, and biological properties.
Therapeutic Potentials Beyond Current Biomedical Investigations
The therapeutic potential of this compound extends beyond its current use in biochemical research. chemimpex.com As a key molecule in cell proliferation, its role in cancer biology is an area of intense interest. chemimpex.com While high levels of polyamines are associated with cancer growth, targeted modulation of putrescine levels or its metabolic pathways could offer new therapeutic strategies. nih.gov For example, putrescine supplementation has been shown to limit the expansion of certain cancer-promoting bacteria and reduce tumor development in preclinical models. nih.gov
Moreover, its function as an NMDA receptor agonist suggests potential applications in neuroscience. mpbio.comsigmaaldrich.com Investigating the role of this compound in modulating synaptic plasticity and neuronal excitability could lead to new treatments for neurological and psychiatric disorders. glentham.comsigmaaldrich.com There is also emerging evidence for the role of polyamines in aging and age-related diseases. nih.gov Exploring how manipulating putrescine levels could impact longevity and mitigate age-associated decline is a promising avenue for future research. Additionally, its involvement in regulating the mTOR signaling pathway suggests its potential use in conditions where this pathway is dysregulated, such as in certain metabolic disorders and during embryonic development. oup.com
Methodological Advancements in Chemical Synthesis and Biological Analysis
Advancements in both the chemical synthesis and biological analysis of this compound are crucial for unlocking its full research and therapeutic potential. While methods for its preparation exist, developing more efficient, sustainable, and scalable synthetic routes remains a key objective. google.com This includes exploring green chemistry approaches to minimize environmental impact. nih.gov
On the analytical front, the development of more sensitive and high-throughput methods for detecting and quantifying putrescine in biological samples is essential. researchgate.net Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (GC-MS, LC-MS) are currently used, but there is a continuous need for improvement in terms of speed, accuracy, and the ability to perform analysis in complex biological matrices. mdpi.comcreative-proteomics.comnih.gov The development of novel biosensors and imaging agents for real-time monitoring of putrescine dynamics within living cells and organisms would provide unprecedented insights into its biological functions. researchgate.net Furthermore, refining computational models to simulate the behavior of 1,4-diaminobutane and its interactions with biological molecules will aid in predicting its properties and guiding experimental design. mdpi.com
Interactive Data Tables
Table 1: Research Findings on this compound
| Research Area | Key Finding | Reference |
| Biological Pathways | Putrescine and its precursor arginine promote biofilm and c-di-GMP synthesis in Pseudomonas aeruginosa. | nih.gov |
| Biological Pathways | Putrescine supplementation limits the expansion of pks+ Escherichia coli and tumor development in the colon of mice. | nih.gov |
| Biological Pathways | Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells. | oup.com |
| Materials Science | Modification of nanoclay with this compound enhanced its performance in adsorbing uremic toxins and methylene (B1212753) blue dye. | sigmaaldrich.com |
| Therapeutic Potential | Putrescine is an NMDA receptor agonist, binding to the polyamine modulatory site and potentiating NMDA-induced currents. | mpbio.comsigmaaldrich.com |
| Chemical Synthesis | A process for preparing 1,4-diaminobutane derivatives involves the catalytic hydrogenation of succinic acid dinitrile and subsequent hydrolysis. | google.com |
| Biological Analysis | A new HPLC method was developed for the analysis of serum putrescine, spermine, and spermidine, offering fast, accurate, and reliable results. | mdpi.comresearchgate.net |
| Biological Analysis | An HPLC method with pre-column derivatization allows for the sensitive and specific analysis of polyamines in various biological samples. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 1,4-diaminobutane dihydrochloride, and how do they influence experimental design?
- The compound (C4H14Cl2N2, MW 161.07) has a high melting point (280°C), indicating thermal stability under standard reaction conditions . Its hygroscopic nature necessitates storage in airtight containers at room temperature or -20°C for long-term stability . When designing experiments, account for its solubility in polar solvents (e.g., water, ethanol) and avoid exposure to strong oxidizers due to its irritant properties (R36/37/38) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use N95 masks, gloves, and eye protection to prevent inhalation or contact with skin/eyes (S26, S37/39) . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Avoid generating dust during weighing or transfer. Ensure proper ventilation and adherence to hazard communication standards (GHS) .
Q. How can researchers synthesize and purify this compound for biochemical applications?
- The compound is typically synthesized via hydrochlorination of 1,4-diaminobutane (putrescine) in concentrated HCl. Recrystallization from ethanol/water mixtures (1:1 v/v) at 4°C yields ≥98% purity, verified by HPLC . Remove residual solvents under reduced pressure (40°C, 24 hrs) and store in desiccators to prevent moisture absorption .
Advanced Research Questions
Q. How does this compound function as an anti-swelling agent in porous stone conservation, and what are its limitations?
- In art conservation, aqueous solutions of the compound (0.1–1.0% w/v) reduce clay mineral swelling in volcanic tuffs by forming stable amine-clay complexes . However, chloride ions (Cl<sup>−</sup>) from dissociation can react with alkaline cations (Na<sup>+</sup>, K<sup>+</sup>) to form efflorescent salts (e.g., NaCl), which compromise structural integrity in non-swelling clays . Pre-testing on lithology-matched samples is critical to evaluate salt crystallization risks.
Q. What methodologies are recommended for analyzing environmental interactions of this compound in aqueous systems?
- Use ion chromatography (IC) to quantify chloride release in aqueous solutions, as Cl<sup>−</sup> concentrations correlate with the compound’s dissociation . For bioaccumulation studies, calculate bioconcentration factors (BCF) via log Kow (-0.3) regression models or experimental algae/fish assays (BCF: 6–450) . Monitor pH-dependent speciation, as protonated amines dominate below pH 6.5 .
Q. How can researchers mitigate side reactions when using this compound in heterocyclic synthesis?
- In diazepine synthesis (e.g., 2-p-toluenesulfonylamino-4,5,6,7-tetrahydro-1,3-diazepine), excess acetic acid in ethanol suppresses premature HCl release, improving reaction yields (76%) . Post-reaction, neutralize residual HCl with sodium bicarbonate before extraction. Purity products via column chromatography (silica gel, CH2Cl2/MeOH 9:1) and confirm structures via mass spectrometry (e.g., m/z 267 for diazepine derivatives) .
Q. What advanced techniques optimize the compound’s stability in tissue culture media?
- For cell culture applications, prepare stock solutions in sterile water (10 mM), filter-sterilize (0.22 µm), and aliquot at -20°C to prevent freeze-thaw degradation . Monitor pH stability (optimal range: 6.0–7.4) using buffered media (e.g., HEPES). Avoid prolonged exposure to light, as photodegradation can generate reactive byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
